molecular formula Ga3Sn B14171990 CID 78070688

CID 78070688

Cat. No.: B14171990
M. Wt: 327.88 g/mol
InChI Key: CIUMEIZLXHWGTH-UHFFFAOYSA-N
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Description

CID 78070688 is a unique chemical compound registered in the PubChem database. For instance, analogous compounds like oscillatoxin derivatives (CIDs 101283546, 185389) or betulin-derived inhibitors (CID 72326, 64971) are studied for their structural and functional roles in biological systems .

Properties

Molecular Formula

Ga3Sn

Molecular Weight

327.88 g/mol

InChI

InChI=1S/3Ga.Sn

InChI Key

CIUMEIZLXHWGTH-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070688 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as mechanical grinding under the action of catalysts like manganese and magnesium metal can facilitate the production of derivatives .

Chemical Reactions Analysis

Types of Reactions

CID 78070688 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 78070688 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78070688 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 78070688 with structurally or functionally related compounds requires analysis of the following parameters:

Table 1: Key Comparison Metrics

Parameter This compound Oscillatoxin D (CID 101283546) Betulin (CID 72326) DHEAS (CID 12594)
Molecular Formula Not Provided C33H50O7 C30H50O2 C19H28O5S
Molecular Weight Not Provided 558.75 g/mol 442.72 g/mol 368.48 g/mol
Solubility Not Provided Low (hydrophobic) Insoluble in water 0.052 mg/ml (aqueous)
Biological Role Not Provided Toxin (inhibits ion channels) Antiviral, anti-cancer Steroid sulfotransferase substrate
Structural Features Not Provided Polyketide backbone Pentacyclic triterpene Sulfated steroid

Key Findings:

Structural Diversity :

  • Oscillatoxin derivatives (e.g., CID 101283546) feature polyketide backbones linked to methyl or hydroxyl groups, enabling interactions with cellular ion channels .
  • Betulin (CID 72326), a pentacyclic triterpene, exhibits a rigid scaffold that enhances binding affinity to viral proteases .
  • Sulfated steroids like DHEAS (CID 12594) rely on sulfation for substrate recognition by enzymes such as sulfotransferases .

Functional Overlaps and Divergences: Betulin-derived inhibitors (CID 72326, 64971) share anti-inflammatory properties with triterpenoid analogs but differ in metabolic stability due to hydroxylation patterns . Inhibitors like ginkgolic acid (CID 5469634) and BSP (CID 5345) compete with bile acids (e.g., CID 6675) for transporter binding, highlighting shared hydrophobic domains .

Experimental Data Limitations :

  • The provided evidence lacks specific data on this compound, such as synthesis protocols, spectral signatures (e.g., GC-MS, NMR), or bioactivity assays. For example, CID 72863 (C7H5BrO2) has documented solubility (0.687 mg/ml) and toxicity (H302 warning) , but analogous metrics for this compound are unavailable.

Critical Analysis of Evidence Gaps

  • Structural Elucidation : and emphasize the importance of GC-MS and mass spectrometry for compound identification . Without such data for this compound, structural comparisons remain speculative.
  • Biological Relevance : Studies on oscillatoxins and betulin derivatives demonstrate the need for in vitro assays (e.g., cytotoxicity, enzyme inhibition) to validate functional similarities .
  • Database Limitations: PubChem entries for this compound may require updates to include peer-reviewed experimental data, as seen for CID 252137 (C9H6BrNO2), which documents CYP enzyme interactions .

Recommendations for Future Research

Conduct high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve the structure of CID 78070682.

Perform comparative bioactivity screens against known targets (e.g., ion channels, kinases) using assays similar to those for CID 12594 and CID 5469634 .

Publish datasets in compliance with cheminformatics standards, as outlined in Journal of Cheminformatics guidelines for metadata and reproducibility .

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